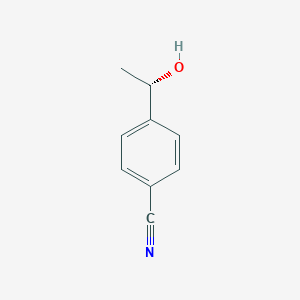

(S)-1-(4-Cyanophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOODMMBMCKV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472048 | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-71-0 | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1S)-1-hydroxyethyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Advanced Research and Pharmaceutical Development

This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, application, and analysis, grounded in scientific integrity and practical expertise.

This compound is a chiral aromatic alcohol that serves as a valuable intermediate in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1] Its utility is derived from the combination of a stereogenic center and a functional cyano group, which can be further manipulated in synthetic schemes.

The definitive identifier for this specific enantiomer is its CAS (Chemical Abstracts Service) number.

CAS Number: 101219-71-0 [2][3][4]

A summary of its key chemical and physical properties is presented below. It is important to note that some physical properties are predicted values and should be used as an estimation.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 4-[(1S)-1-Hydroxyethyl]benzonitrile, (S)-4-(1-Hydroxyethyl)benzonitrile | [3] |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Solid / Powder | [5] |

| Purity | Typically ≥98% | [2] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |

| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |

| Flash Point | 130.0 ± 22.6 °C | [3] |

| Refractive Index | 1.556 | [3] |

Enantioselective Synthesis: Rationale and Protocol

The biological activity of many chiral drugs is highly dependent on their stereochemistry.[1] Consequently, the synthesis of single-enantiomer compounds like this compound is a critical step in drug development. The most common and efficient method for producing this chiral alcohol is the asymmetric reduction of its prochiral ketone precursor, 4'-cyanoacetophenone.

Causality in Method Selection: Biocatalysis vs. Chemocatalysis

The choice between a biocatalytic and a chemocatalytic approach for the asymmetric reduction is a key decision in process development.

-

Biocatalysis (Enzymatic Reduction): This method utilizes isolated enzymes or whole-cell systems (e.g., specific strains of yeast or bacteria). It is often favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and alignment with green chemistry principles by reducing heavy metal waste. The enzyme's active site provides a highly specific chiral environment that preferentially generates one enantiomer.

-

Chemocatalysis (Asymmetric Hydrogenation): This approach uses a metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand. These methods are highly versatile and can be optimized for a broad range of substrates. They often offer high turnover numbers and can be more easily scaled in traditional chemical reactors. The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction.

The following diagram illustrates the general workflow for the enantioselective synthesis of the target compound.

Caption: General workflow for the enantioselective synthesis of this compound.

Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of a chemocatalytic method. The causality for each step is explained to ensure a self-validating system.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

4'-cyanoacetophenone

-

Isopropanol (as both solvent and hydrogen source)[6]

-

Chiral Ruthenium catalyst (e.g., RuCl)

-

Base (e.g., Potassium tert-butoxide)

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous solvents

Step-by-Step Methodology:

-

Reactor Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Establishing an inert atmosphere is critical to prevent oxidation of the catalyst and other reagents.

-

Reagent Charging: The flask is charged with 4'-cyanoacetophenone (1 equivalent), the chiral Ru-catalyst (0.005-0.01 equivalents), and anhydrous isopropanol. Isopropanol serves as a "green" hydrogen donor, being oxidized to acetone in the process.

-

Initiation: A solution of potassium tert-butoxide (0.02 equivalents) in isopropanol is added. The base is essential to activate the catalyst and initiate the hydrogen transfer cycle.

-

Reaction: The mixture is heated to a specified temperature (e.g., 60-80°C) and stirred for several hours (e.g., 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ketone.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC (see Section 4). This final step validates the stereoselectivity of the synthesis.

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral intermediate.[2] Its structural analogue, 1-(4-chlorophenyl)ethanol, is a known precursor for various pharmaceuticals, particularly antifungal agents that function by inhibiting fungal cytochrome P450 enzymes.[1] The specific stereochemistry of the chiral alcohol is often crucial for the drug's efficacy and selectivity.[1] The cyanophenyl moiety offers a synthetic handle for creating a variety of nitrogen-containing heterocycles or other functional groups relevant to medicinal chemistry.

The diagram below illustrates the role of a chiral alcohol intermediate in the synthesis of a hypothetical API.

Caption: Hypothetical pathway illustrating the use of the chiral intermediate in API synthesis.

Analytical Workflow: Chiral Purity Determination

Ensuring the enantiomeric purity of the final product is a non-negotiable step in pharmaceutical development. The most reliable and widely used technique for determining the enantiomeric excess (ee) of compounds like this compound is Chiral High-Performance Liquid Chromatography (HPLC).[7][8]

Rationale for Method Selection

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[7][9][10] These CSPs form transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. A normal-phase elution mode, typically using a mixture of hexane and an alcohol modifier like isopropanol or ethanol, is an excellent starting point for method development.[7][11]

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(4-Cyanophenyl)ethanol to determine the enantiomeric purity.

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.[7]

-

Mobile Phase: HPLC-grade n-hexane and isopropanol.[7]

-

Sample: A dilute solution of the synthesized 1-(4-Cyanophenyl)ethanol (~0.1 mg/mL) dissolved in the mobile phase.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-hexane:isopropanol (90:10 v/v).[7] The ratio is a critical parameter for optimizing resolution; reducing the alcohol percentage generally increases retention and can improve separation.[7] Filter and degas the mobile phase thoroughly before use.

-

System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.[7]

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Data Acquisition: Monitor the separation using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[7] Record the chromatogram.

-

Analysis: Identify the two peaks corresponding to the (S) and (R) enantiomers. Calculate the area of each peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

The following diagram outlines the analytical workflow.

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. This compound is classified with several hazards.[3]

| Hazard Information | GHS Classification and Precautionary Statements |

| Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed.[3][12] H312: Harmful in contact with skin.[3][12] H315: Causes skin irritation.[3][12] H319: Causes serious eye irritation.[3][12] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3][12] |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][12] P271: Use only outdoors or in a well-ventilated area.[3][12] |

| Response | P301+P317: IF SWALLOWED: Get medical help.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][12] P405: Store locked up.[3][12] |

| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[3][12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]

-

Avoid formation of dust and aerosols.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, identified by CAS number 101219-71-0, is a cornerstone chiral intermediate for the pharmaceutical industry. Its value lies in the precise stereochemistry that is essential for the efficacy and safety of modern therapeutics. A thorough understanding of its enantioselective synthesis, its applications as a building block, and the analytical methods for verifying its purity are critical for any research or development program. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this important compound.

References

- This compound - Shanghai chamflyer chemicals Co., Ltd(expird). LookChem.

- Buy (s)-1-(4-Cyanophenyl)

- This compound | CAS 101219-71-0. Chemical-Suppliers.

- This compound CAS#. ChemicalBook.

- SAFETY D

- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem.

- 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra. Tradeindia.

- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. Benchchem.

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.

- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)

- Ethanol. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]

- 6. Ethanol - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]

- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. fishersci.com [fishersci.com]

(S)-1-(4-Cyanophenyl)ethanol molecular weight

An In-depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Researchers and Drug Development Professionals

Abstract

This compound is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its value lies in its stereospecific structure, which serves as a critical chiral building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of both a hydroxyl group and a cyano-functionalized phenyl ring provides versatile handles for subsequent chemical modifications. This guide offers a comprehensive overview of this compound, detailing its physicochemical properties, established methods for its stereoselective synthesis, robust protocols for its analytical characterization, and its applications in modern drug discovery and development. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-[(1S)-1-Hydroxyethyl]benzonitrile, is a specific stereoisomer of 1-(4-Cyanophenyl)ethanol.[1] The "(S)" designation refers to the configuration at the chiral carbon center bonded to the hydroxyl group, a feature that is paramount to its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 101219-71-0 | [1][2] |

| Appearance | Solid / Powder | [3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [1] |

| Flash Point | 130.0 ± 22.6 °C | [1] |

| Refractive Index | 1.556 | [1] |

Stereoselective Synthesis: A Methodological Overview

The primary challenge and goal in producing this compound is to achieve high enantiomeric purity. The most effective strategy is the asymmetric reduction of the prochiral ketone, 4'-cyanoacetophenone. This transformation is a cornerstone of industrial chiral synthesis, with two dominant approaches: biocatalysis and chemocatalysis.[4]

-

Expertise in Action: Why Asymmetric Reduction? Direct synthesis of a racemic mixture followed by chiral resolution is often less efficient and more costly than a direct asymmetric synthesis. By using a chiral catalyst or enzyme, the desired (S)-enantiomer is produced preferentially, minimizing waste and complex purification steps. The choice between biocatalysis and chemocatalysis depends on factors like desired enantiomeric excess (e.e.), substrate scope, cost, and environmental impact.[4] Biocatalysis is often favored for its high selectivity and mild, aqueous reaction conditions.[4]

Representative Synthetic Protocol: Biocatalytic Reduction

This protocol describes a general workflow for the asymmetric reduction of 4'-cyanoacetophenone using a ketoreductase enzyme.

Step-by-Step Methodology:

-

Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Cofactor Regeneration System: Introduce a cofactor regeneration system. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+. This is a self-validating system; the reaction will not proceed efficiently without continuous regeneration of the expensive NADPH cofactor.

-

Enzyme Addition: Add the ketoreductase (KRED) enzyme known to have high selectivity for producing the (S)-alcohol.

-

Substrate Addition: Dissolve 4'-cyanoacetophenone in a water-miscible co-solvent (e.g., isopropanol) and add it dropwise to the reactor to avoid enzyme inhibition at high substrate concentrations.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine substrate conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of this compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the synthesized product. This multi-step process forms a self-validating system, where data from orthogonal techniques are cross-verified.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the methyl, methine, and aromatic protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 147.17 g/mol .[1]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the alcohol and the sharp C≡N stretch of the nitrile group.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most critical technique for this molecule. It is used to separate the (S) and (R) enantiomers and accurately quantify the enantiomeric excess (e.e.), which is a primary measure of the synthesis's success.

Table 2: Representative Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Methyl (CH₃) doublet ~1.5 ppm; Hydroxyl (OH) singlet ~2.0 ppm; Methine (CH) quartet ~4.9 ppm; Aromatic protons (Ar-H) multiplet ~7.4-7.7 ppm. |

| ¹³C NMR | Signals corresponding to methyl, methine, and aromatic carbons (including the quaternary carbon of the cyano group). |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad); ~2230 (C≡N stretch, sharp); ~3000-2850 (C-H stretch). |

Disclaimer: The spectroscopic data provided are typical values for this class of compound and should be verified against an authenticated reference standard.[5]

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical validation of the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.[2] Its utility is rooted in the principles of stereochemistry in pharmacology.

-

Chiral Building Block: The biological activity of many drugs is highly dependent on their stereochemistry.[4] One enantiomer often fits a biological target (like an enzyme or receptor) much better than its mirror image, leading to higher efficacy and fewer side effects. This compound provides a pre-made stereocenter that can be incorporated into a larger, more complex drug molecule, ensuring the final API has the correct three-dimensional shape for its intended biological function.

-

Versatile Chemical Handles: The hydroxyl group can be easily converted into other functional groups or used as a nucleophile in coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. This dual functionality makes it a versatile precursor in multi-step syntheses of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. This compound is classified with several hazards.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][6]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[1][6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][6]

First Aid and Storage

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a well-ventilated place with the container tightly closed.[1][6] Store locked up.[1][6]

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its stereochemical purity. For researchers and professionals in drug development, it represents a reliable starting point for the construction of enantiopure pharmaceutical candidates. A thorough understanding of its synthesis, analytical validation, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics. The methodologies outlined in this guide provide a framework for its effective and safe implementation in a laboratory or process chemistry setting.

References

- Safety D

- (S)-1-(4-Cyanophenyl)

- Chemical Reagents Supplier. InnoChem. [Link]

- 2-(4-cyanophenyl)-ethanol Product Listing. Shree Sai Life Sciences via Tradeindia. [Link]

- Preparation method of 4-cyanophenylalanine.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. [Link]

- 1-(4-Ethylphenyl)ethanol Compound Summary.

- Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 3. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences [tradeindia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-1-(4-Chlorophenyl)ethanol (99528-42-4) for sale [vulcanchem.com]

- 6. fishersci.com [fishersci.com]

(S)-1-(4-Cyanophenyl)ethanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-(4-Cyanophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral secondary benzylic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereogenic center and versatile functional groups—a hydroxyl, a cyano, and an aromatic ring—make it a valuable chiral building block for the synthesis of complex, high-value molecules, particularly stereochemically pure Active Pharmaceutical Ingredients (APIs)[1][2]. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and methodologies. We will explore the causality behind its reactivity, detail validated synthetic protocols, and present its characterization profile to serve as a foundational resource for professionals in drug development and organic synthesis.

Core Compound Identification

Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-[(1S)-1-Hydroxyethyl]benzonitrile | [3] |

| Synonyms | (S)-4-(1-Hydroxyethyl)benzonitrile | [3][4] |

| (S)-1-(4-Isocyanophenyl)ethanol | [4] | |

| CAS Number | 101219-71-0 | [1][3][5] |

| Molecular Formula | C₉H₉NO | [3][6] |

| Molecular Weight | 147.17 g/mol | [3][6] |

| InChIKey | XGAVOODMMBMCKV-ZETCQYMHSA-N | [3] |

Physicochemical and Optical Properties

The physical and optical characteristics of a compound are critical for process development, purification, and characterization. This compound is a chiral molecule, and its most distinguishing feature is its ability to rotate plane-polarized light, a property known as optical activity[7].

| Property | Value (Predicted/Reported) | Source(s) |

| Appearance | White to off-white solid or colorless oil | General Knowledge |

| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 130.0 ± 22.6 °C (Predicted) | [3] |

| Refractive Index | 1.556 (Predicted) | [3] |

| Optical Rotation, [α] | Specific rotation is a key parameter but is highly dependent on solvent, concentration, temperature, and wavelength.[7][8][9] Enantiomers rotate plane-polarized light with equal magnitude but in opposite directions.[7] The (S)-enantiomer's specific rotation must be determined experimentally under defined conditions. | General Knowledge |

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional moieties: the secondary benzylic alcohol and the aromatic nitrile. The interplay between these groups, particularly the electron-withdrawing nature of the cyano group, dictates the molecule's overall chemical behavior.

Reactivity of the Secondary Benzylic Alcohol

The hydroxyl group is located at a benzylic position, which confers enhanced reactivity compared to a standard secondary alcohol. This is primarily due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.

-

Substitution Reactions (Sₙ1 Pathway): Benzylic alcohols readily undergo nucleophilic substitution, often via an Sₙ1 mechanism.[10] The rate-determining step is the formation of a benzylic carbocation, which is significantly stabilized by resonance with the phenyl ring.[10] However, the strongly electron-withdrawing cyano group (-CN) at the para position will destabilize this carbocation intermediate, making Sₙ1 reactions slower than for benzylic alcohols with electron-donating or neutral substituents.[11][12] Despite this, the position remains activated for dehydrative substitutions.[11]

-

Oxidation: Like other secondary alcohols, the benzylic alcohol can be oxidized to the corresponding ketone, 4-acetylbenzonitrile. Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ can achieve this transformation.[10] Milder, more selective reagents are typically employed to avoid over-oxidation or side reactions. The kinetics of such oxidations are influenced by the electronic nature of the aromatic substituent.[12]

-

Esterification and Etherification: The hydroxyl group can readily react with acyl chlorides or anhydrides to form esters, or undergo Williamson ether synthesis under basic conditions. Catalytic methods for benzylation using secondary benzyl alcohols have also been developed, proceeding under mild conditions.[13]

Reactivity of the Aromatic Nitrile

The cyano group is a versatile functional handle that can be transformed into a wide array of other functionalities, making it a valuable synthetic precursor.[14][15]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(1-hydroxyethyl)benzoic acid) or, under milder conditions, an amide.

-

Reduction: The cyano group can be reduced to a primary amine (4-(1-hydroxyethyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Organometallic Additions: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.

-

Cycloadditions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

The following diagram illustrates the principal reactivity pathways.

Asymmetric Synthesis: The Gateway to Enantiopurity

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis, as the biological activity of chiral drugs is often exclusive to a single enantiomer.[2] The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone precursor, 4-acetylbenzonitrile.

Methodologies: Biocatalysis vs. Chemocatalysis

Two primary methodologies dominate the asymmetric synthesis landscape:

-

Biocatalysis: This "green chemistry" approach utilizes enzymes, typically ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs), to perform the reduction.[16][17]

-

Expertise & Experience: The choice of biocatalysis is driven by its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.). Reactions are conducted under mild, aqueous conditions (neutral pH, room temperature), minimizing by-product formation and environmental impact.[18] The inherent challenge lies in enzyme discovery, engineering, and optimization to ensure high catalytic activity and stability under process conditions.[19]

-

Trustworthiness: The self-validating nature of a biocatalytic process comes from the high fidelity of the enzyme's active site. Once a suitable enzyme is identified and the process optimized, the stereochemical outcome is highly reproducible.

-

-

Chemocatalysis: This method employs chiral metal complexes (e.g., Ru, Rh, Ir-based catalysts) with chiral ligands to direct the stereochemical outcome of hydrogenation or transfer hydrogenation reactions.

-

Expertise & Experience: Chemocatalysis offers broader substrate scope and tolerance to non-aqueous solvents. However, it can require higher temperatures and pressures, and the cost and toxicity of heavy metal catalysts, along with the need for their complete removal from the final product, are significant considerations in pharmaceutical manufacturing.

-

The following workflow diagram illustrates the general process for biocatalytic asymmetric reduction.

Example Experimental Protocol: Whole-Cell Bioreduction

This protocol is a representative example based on established methodologies for asymmetric ketone reduction.[18][20]

-

Biocatalyst Preparation: A suitable microorganism known for expressing appropriate alcohol dehydrogenases (e.g., Lactobacillus paracasei, Acetobacter sp.) is cultured in a suitable growth medium until reaching the late exponential phase.[18][20] The cells are harvested by centrifugation and washed with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Reaction Setup: In a temperature-controlled vessel, the washed cells (the whole-cell biocatalyst) are re-suspended in the same buffer. A co-substrate for cofactor regeneration, such as isopropanol or glucose, is added.

-

Substrate Addition: The substrate, 4-acetylbenzonitrile, is added to the cell suspension. Due to its limited aqueous solubility, it may be added neat or as a solution in a water-miscible co-solvent.

-

Bioconversion: The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with gentle agitation. The reaction progress is monitored by periodically taking samples and analyzing them by HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.

-

Work-up and Isolation: Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified further by silica gel chromatography or crystallization, if necessary, to yield the final product with high chemical and enantiomeric purity.

Applications in Research and Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals.[1][2] Its stereocenter is often incorporated into the final API, where specific stereochemistry is critical for efficacy and safety.[2] The presence of both the hydroxyl and cyano groups allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Spectroscopic Characterization

Unambiguous characterization is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

A quartet at approx. 4.9-5.1 ppm for the single proton on the stereocenter (-CHOH), coupled to the adjacent methyl protons.

-

A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift variable depending on concentration and solvent.

-

A doublet at approx. 1.4-1.6 ppm for the three protons of the methyl group (-CH₃), coupled to the methine proton.[21]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (including the ipso-carbons attached to the cyano and alcohol groups), the nitrile carbon (approx. 118-122 ppm), the carbinol carbon (approx. 68-72 ppm), and the methyl carbon (approx. 25-27 ppm).[21]

-

IR Spectroscopy: The infrared spectrum will feature a strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

Chiral HPLC/GC: The most critical analysis for this compound is the determination of enantiomeric purity. This is performed using a chiral stationary phase column, which can separate the (S) and (R) enantiomers, allowing for the precise calculation of enantiomeric excess (e.e.).

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[3]

-

Hazard Classifications:

-

Recommended Personal Protective Equipment (PPE):

-

Handling Precautions:

-

Storage:

In case of exposure, follow standard first-aid measures and seek medical attention.[3][22][23]

References

- Shanghai chamflyer chemicals Co., Ltd. (n.d.). This compound. LookChem.

- ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing.... [Link]

- Sarvan Sir Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]

- Chemical-Suppliers. (n.d.). This compound | CAS 101219-71-0. [Link]

- Molecule Vision. (2026).

- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

- Chemistry Steps. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. [Link]

- Airgas. (2019).

- hubergroup. (2022).

- University of Greifswald. (2020).

- Li, X. (2020).

- National Institutes of Health. (2020).

- MDPI. (n.d.).

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- ChinaChemNet. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). Production of enantiopure (S)-1-(4-methoxyphenyl)

- Master Organic Chemistry. (2017).

- Chemistry LibreTexts. (2020). Optical Activity. [Link]

- TU Delft Research Portal. (n.d.).

- University of Illinois. (n.d.). Read section 7.

Sources

- 1. This compound, CasNo.101219-71-0 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound, China this compound Manufacturers, China this compound Suppliers - Zetian [chinachemnet.com]

- 5. This compound | CAS 101219-71-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. amherst.edu [amherst.edu]

- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

- 13. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 17. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. research.tudelft.nl [research.tudelft.nl]

- 20. mdpi.com [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. fishersci.com [fishersci.com]

- 23. ehss.syr.edu [ehss.syr.edu]

A Technical Guide to the Comprehensive Structure Elucidation of (S)-1-(4-Cyanophenyl)ethanol

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. (S)-1-(4-Cyanophenyl)ethanol is a key chiral intermediate whose precise stereochemistry is critical for the synthesis of pharmacologically active agents.[1][2] This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this compound. We move beyond a simple listing of techniques to explain the scientific rationale behind the analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm chemical identity and connectivity. Crucially, we detail the definitive assignment of absolute stereochemistry using Chiral High-Performance Liquid Chromatography (HPLC) and single-crystal X-ray crystallography. Each protocol is designed as a self-validating system, providing researchers with a robust framework for confident structural assignment.

The Strategic Importance of Chiral Purity

In pharmaceutical sciences, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. The specific spatial arrangement of atoms in this compound dictates its reactivity and how it will interact with other chiral molecules, such as enzymes or receptors, in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not merely procedural but essential for guaranteeing the production of a safe and effective final drug product. Our elucidation strategy is built on a logical progression from confirming the basic molecular formula and atomic connectivity to defining the precise 3D arrangement of the atoms.

Caption: A logical workflow for the complete structure elucidation of this compound.

Foundational Analysis: Confirming Molecular Identity and Connectivity

Before assessing chirality, it is imperative to confirm that the molecule has the correct chemical formula and that its atoms are connected in the expected sequence. This phase employs a trio of spectroscopic techniques.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint. For this compound (C9H9NO), the expected exact mass is approximately 147.0684 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, distinguishing it from other potential molecules with the same nominal mass.

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z = 147 would be observed. Key fragmentation patterns for alcohols often involve the loss of a methyl group or water.[3] A prominent fragment would be the loss of the methyl group (•CH₃) to form the stable benzylic cation [M-15]⁺ at m/z = 132. Another expected peak would correspond to the cyanobenzyl cation at m/z = 116, resulting from the cleavage of the C-C bond adjacent to the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[4][5] Both ¹H and ¹³C NMR are required for a full assignment. The electron-withdrawing nature of the para-cyano group will shift the signals of the aromatic protons downfield compared to unsubstituted phenylethanol.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.55 | Doublet (d) | 3H | -CH₃ | Coupled to the single methine proton (CH). |

| ~2.5-3.5 | Broad Singlet | 1H | -OH | Chemical shift is concentration-dependent; may not show coupling.[6] |

| ~5.00 | Quartet (q) | 1H | -CH(OH)- | Coupled to the three methyl protons. |

| ~7.50 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the ethanol group. |

| ~7.65 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the cyano group, deshielded. |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25.5 | -CH₃ | Aliphatic methyl carbon. |

| ~69.5 | -CH(OH)- | Carbon bearing the hydroxyl group. |

| ~111.5 | Ar-C (quat) | Quaternary carbon attached to the cyano group. |

| ~119.0 | -C≡N | Nitrile carbon. |

| ~126.5 | Ar-CH | Aromatic carbons ortho to the ethanol group. |

| ~132.5 | Ar-CH | Aromatic carbons ortho to the cyano group. |

| ~151.0 | Ar-C (quat) | Quaternary aromatic carbon attached to the ethanol group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest integrated signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ¹H spectrum and determine the multiplicities. Correlate the ¹H and ¹³C signals to make full structural assignments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.

-

-OH Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

-C≡N Stretch: A sharp, medium-intensity band around 2230 cm⁻¹, confirming the presence of the nitrile group.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Stereochemical Elucidation: The Definitive Assignment of Chirality

With the chemical identity confirmed, the next critical phase is to determine the stereochemistry—proving that the sample is indeed the (S)-enantiomer and quantifying its purity.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the industry-standard method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.[9] Polysaccharide-based CSPs are particularly effective for resolving chiral alcohols.[10]

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Method

-

Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm, where the cyanophenyl group absorbs strongly.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection: Inject 10 µL of the sample.

-

Analysis: The enantiomeric excess (% ee) is calculated from the areas of the two enantiomer peaks (A_S and A_R) using the formula: % ee = |(A_S - A_R) / (A_S + A_R)| * 100. For a pure sample of this compound, only one peak corresponding to the S-enantiomer should be observed.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV, 220 nm |

| Expected Result | Baseline separation of (R) and (S) enantiomers. |

X-ray Crystallography: The Unambiguous Proof of Absolute Configuration

While chiral HPLC confirms enantiomeric purity, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule.[11][12] This technique is considered the "gold standard" for determining the absolute configuration of a chiral compound.[13] The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[14] The analysis provides a detailed map of electron density, from which the precise position of every atom in the crystal lattice can be determined, confirming its (S) configuration.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a systematic process of evidence accumulation. The initial spectroscopic analyses (MS, NMR, IR) confirm the molecular formula, C9H9NO, and the correct constitution, 4-(1-hydroxyethyl)benzonitrile. The subsequent chromatographic analysis by chiral HPLC validates the enantiomeric purity of the sample. Finally, the definitive and irrefutable assignment of the S-configuration is achieved through single-crystal X-ray crystallography. This rigorous, multi-technique approach ensures the absolute structural integrity of this critical pharmaceutical intermediate, underpinning the quality and safety of the final active pharmaceutical ingredient.

References

- The Royal Society of Chemistry. (2014). Supporting information for - The Royal Society of Chemistry.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Wikipedia. (2023). X-ray crystallography.

- Holton, S. J., & Mowbray, S. L. (n.d.). x Ray crystallography. PMC.

- Ali, I., Al-Othman, Z. A., & Farooqi, J. A. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.

- Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- Vittal, J. J. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed.

- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation.

- Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. PubMed.

- Garcia-Jimenez, S., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central.

- Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.

- Agbaba, D., & Milojković-Opsenica, D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.

Sources

- 1. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. scispace.com [scispace.com]

- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. scispace.com [scispace.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide to (S)-1-(4-Cyanophenyl)ethanol: A Key Chiral Intermediate

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and enantioselective synthesis of (S)-1-(4-Cyanophenyl)ethanol, a chiral secondary alcohol of significant interest in pharmaceutical and materials science. As the demand for enantiomerically pure compounds continues to grow, a thorough understanding of their analytical profiles and synthetic routes is paramount for researchers and drug development professionals. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the (S)-enantiomer, offering insights into the structural elucidation of this class of molecules. Furthermore, a robust, field-proven protocol for its synthesis via the asymmetric reduction of 4-acetylbenzonitrile is presented, emphasizing experimental design for achieving high enantiopurity.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The specific stereochemistry at the carbinol center is often critical for therapeutic efficacy, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound serves as a valuable building block, incorporating both a chiral hydroxyl group and a cyano-functionalized aromatic ring, making it a versatile intermediate for the synthesis of more complex molecular architectures.

The expertise in synthesizing and characterizing such chiral molecules lies not just in obtaining the product, but in definitively confirming its stereochemical integrity and purity. This guide is structured to provide not only the spectral data but also the scientific rationale behind the analytical techniques and the chosen synthetic pathway, ensuring a self-validating and reproducible approach.

Predicted Spectroscopic Signature of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like this compound, NMR not only confirms the connectivity of atoms but can also be used to assess enantiomeric purity, often with the use of chiral solvating or derivatizing agents.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano group and the anisotropy of the benzene ring.

-

Aromatic Protons (H-2, H-3, H-5, H-6): These will appear as two doublets in the aromatic region (typically δ 7.4-7.7 ppm). The protons ortho to the cyano group (H-3, H-5) will be downfield compared to the protons meta to the cyano group (H-2, H-6) due to the nitrile's deshielding effect. The coupling between these ortho and meta protons will result in a characteristic AA'BB' system, which often simplifies to two apparent doublets.

-

Methine Proton (H-1): This proton, attached to the chiral center, is expected to appear as a quartet (q) around δ 5.0 ppm due to coupling with the three methyl protons. Its chemical shift is significantly downfield due to the adjacent hydroxyl group and the aromatic ring.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is typically observed as a broad singlet between δ 2.0-4.0 ppm.

-

Methyl Protons (H-7): These protons will appear as a doublet (d) around δ 1.5 ppm, coupled to the methine proton.

dot graph { layout=neato; node [shape=plaintext]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=583335&t=l", label=""]; H2_label [label="H-2, H-6", pos="1.5,0.5!", fontsize=10, fontcolor="#4285F4"]; H3_label [label="H-3, H-5", pos="1.5,-0.5!", fontsize=10, fontcolor="#EA4335"]; H1_label [label="H-1", pos="-0.5,1.2!", fontsize=10, fontcolor="#34A853"]; H7_label [label="H-7", pos="-1.8,0.8!", fontsize=10, fontcolor="#FBBC05"]; OH_label [label="OH", pos="-0.2,-1.2!", fontsize=10, fontcolor="#5F6368"]; } Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~ 7.65 | Doublet (d) | ~ 8.4 |

| H-2, H-6 | ~ 7.50 | Doublet (d) | ~ 8.4 |

| H-1 | ~ 5.00 | Quartet (q) | ~ 6.5 |

| OH | 2.0 - 4.0 | Broad Singlet (br s) | - |

| H-7 | ~ 1.50 | Doublet (d) | ~ 6.5 |

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, though some may have very similar chemical shifts. The carbon bearing the cyano group (C-4) and the carbon attached to the ethanol substituent (C-1) will be quaternary and thus may have lower intensity peaks. The cyano group itself will have a characteristic chemical shift in the δ 110-120 ppm range.

-

Methine Carbon (C-1'): The carbon of the chiral center will resonate around δ 70 ppm.

-

Methyl Carbon (C-2'): The methyl carbon will appear at a higher field, around δ 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso-C) | ~ 150 |

| C-2, C-6 | ~ 126 |

| C-3, C-5 | ~ 132 |

| C-4 (ipso-CN) | ~ 112 |

| CN | ~ 119 |

| C-1' (CH-OH) | ~ 70 |

| C-2' (CH₃) | ~ 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ is indicative of the nitrile functional group.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C≡N (nitrile) | ~ 2230 | Medium, Sharp |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₉NO, Molecular Weight: 147.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following features:

-

Molecular Ion (M⁺): A peak at m/z = 147 corresponding to the parent molecule.

-

[M-CH₃]⁺ Fragment: A significant peak at m/z = 132, resulting from the loss of a methyl radical, is a common fragmentation pathway for secondary alcohols. This fragment is stabilized by the aromatic ring.[2][3]

-

[M-H₂O]⁺ Fragment: A peak at m/z = 129 due to the loss of a water molecule.

-

Base Peak: The base peak is likely to be the [M-CH₃]⁺ fragment at m/z = 132 due to its stability.

-

Other Fragments: Other fragments corresponding to the cyanophenyl cation (m/z = 102) and further fragmentation of the aromatic ring may also be observed.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 147 | [C₉H₉NO]⁺ (Molecular Ion) |

| 132 | [C₈H₆NO]⁺ ([M-CH₃]⁺) |

| 129 | [C₉H₇N]⁺ ([M-H₂O]⁺) |

| 102 | [C₇H₄N]⁺ |

Enantioselective Synthesis: Asymmetric Reduction of 4-Acetylbenzonitrile

The most reliable and scalable method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile. This approach offers excellent control over the stereochemistry, leading to high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a particularly effective and widely used method for this transformation.

The Causality of Experimental Choices

The selection of the CBS reduction is based on its well-documented high enantioselectivity for the reduction of a wide range of ketones. The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent and the ketone, creating a rigid, sterically defined transition state that directs the hydride delivery to one face of the carbonyl group, thus establishing the desired stereocenter. The choice of the (S)-catalyst dictates the formation of the (S)-alcohol.

Experimental Protocol

This protocol is designed to be a self-validating system, where careful control of reaction conditions and purification steps ensures the desired outcome.

Materials:

-

4-Acetylbenzonitrile

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 4-acetylbenzonitrile (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (approximately 0.2 M concentration).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) dropwise to the stirred solution.

-

Reducing Agent Addition: Add borane-THF complex (0.6 eq, 1 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete (typically 1-2 hours), slowly add methanol dropwise at 0 °C to quench the excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization and Purity Assessment:

-

The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the predicted data.

-

The enantiomeric excess (ee) of the chiral alcohol should be determined by chiral HPLC or chiral gas chromatography (GC).

Conclusion

This technical guide provides a detailed spectroscopic and synthetic framework for this compound. The predicted NMR, IR, and MS data serve as a valuable reference for the structural characterization of this important chiral intermediate. The provided enantioselective synthesis protocol, based on the robust CBS reduction, offers a reliable and reproducible method for obtaining this compound in high enantiopurity. By integrating detailed spectral analysis with a well-rationalized synthetic strategy, this guide aims to empower researchers in the fields of drug discovery and materials science with the necessary knowledge to confidently work with this and related chiral molecules.

References

- Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol.

- Compound Interest. (2015, February 5). A Guide to 1H NMR Chemical Shift Values.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Introduction: The Significance of (S)-1-(4-Cyanophenyl)ethanol as a Chiral Building Block

An In-depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Researchers and Drug Development Professionals

This compound (CAS No: 101219-71-0) is a high-value chiral alcohol that serves as a critical intermediate in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). Its structure, featuring a stereogenic center directly attached to an aromatic ring bearing a versatile nitrile group, makes it a strategic precursor in medicinal chemistry. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse range of molecular architectures.

The paramount importance of enantiomeric purity in drug development cannot be overstated; often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, access to enantiomerically pure building blocks like this compound is fundamental to the efficient and safe production of modern pharmaceuticals. This guide provides a comprehensive overview of the procurement, synthesis, purification, and quality control of this key intermediate, tailored for researchers and professionals in the field.

Part 1: Procurement and Supplier Landscape

Acquiring high-quality starting materials is the foundational step for any successful synthesis campaign. This compound is available from a variety of commercial suppliers, catering to different scales and quality requirements, from research-grade quantities to bulk manufacturing.

When selecting a supplier, researchers must consider not only purity but also the documentation provided, such as a Certificate of Analysis (CoA) that validates the material's identity, purity, and enantiomeric excess. For applications in regulated drug development, sourcing from suppliers compliant with Good Manufacturing Practices (GMP) is essential to ensure traceability and batch-to-batch consistency.

Table 1: Comparison of Select Suppliers for this compound

| Supplier/Platform | Business Type | Noted Purity | Intended Use | Geographic Location |

| Conier Chem&Pharma Limited | Trader | >98% (Typical) | Research / Industrial | China |

| Zhejiang Zetian Chemicals Co.,Ltd. | Manufacturer/Supplier | Not Specified | Pharmaceutical Intermediates | China |

| Shanghai chamflyer chemicals Co., Ltd | Supplier | 98% | Pharmaceutical | China |

| Chemical-Suppliers.com (Marketplace) | Platform | Varies by Lister | Research / Bulk | Global |

| Pharma Info Source (Database) | Platform | Varies by Lister | Pharmaceutical | Global |

Note: Availability, purity, and specifications should always be confirmed directly with the supplier before procurement.

Part 2: Synthesis—The Asymmetric Reduction Pathway

The most prevalent and efficient method for producing this compound is the enantioselective reduction of the prochiral ketone, 4-acetylbenzonitrile (also known as 4'-cyanoacetophenone, CAS: 1443-80-7). This transformation can be achieved through various catalytic systems, with both chemocatalytic and biocatalytic methods offering high enantioselectivity.

Causality in Catalyst Selection

The choice between a chemical catalyst (e.g., a chiral transition metal complex) and a biocatalyst (e.g., a whole-cell or isolated enzyme) depends on several factors:

-

Enantioselectivity: Both methods can achieve excellent enantiomeric excess (e.e.), often exceeding 99%.

-

Substrate Scope: Chemocatalysts may offer broader applicability to different substrates, while biocatalysts can be highly specific.

-

Reaction Conditions: Biocatalytic reductions often proceed under mild, environmentally friendly conditions (aqueous media, ambient temperature), whereas chemocatalytic hydrogenations may require high pressures and specialized equipment.

-

Cost and Scalability: The cost of the catalyst, its loading, and the ease of product isolation are critical considerations for large-scale production.

The following protocol details a well-established chemocatalytic method using an in-situ generated chiral oxazaborolidine catalyst, a variant of the Corey-Bakshi-Shibata (CBS) reduction, which is renowned for its reliability and high degree of stereocontrol.

Experimental Protocol: Asymmetric Reduction of 4-Acetylbenzonitrile

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

4-Acetylbenzonitrile (1.0 equiv)

-

(R,R)-Hydrobenzoin (0.1 equiv) or other suitable chiral precursor

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add the chiral diol precursor (e.g., (R,R)-Hydrobenzoin, 0.1 equiv) and anhydrous THF. Stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Add the borane-THF complex (1.2 equiv) dropwise to the chiral diol solution over 5-10 minutes. Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the chiral catalyst.

-

Substrate Addition: In a separate flask, dissolve 4-acetylbenzonitrile (1.0 equiv) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane. (Caution: Hydrogen gas is evolved).

-

Work-up: Allow the mixture to warm to room temperature. Remove the solvent via rotary evaporation. To the residue, add 1 M HCl and stir for 10 minutes.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of this compound.

Part 3: Chiral Purification Methodologies

Even with highly enantioselective syntheses, trace amounts of the undesired (R)-enantiomer may be present. For pharmaceutical applications, achieving the highest possible enantiomeric purity is often a regulatory requirement. Chiral chromatography is the definitive technique for separating enantiomers.

Table 2: Comparison of Chiral Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | High resolution, versatility, well-established. | High solvent consumption, higher operational cost, potential for column degradation. |